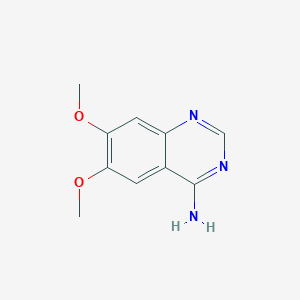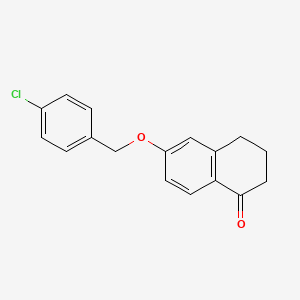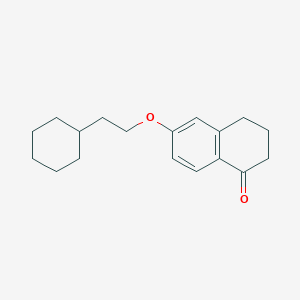
1-(2-Bromo-4-hydroxyphenyl)ethanone
Overview
Description
1-(2-Bromo-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 1-(2-Bromo-4-hydroxyphenyl)ethanone are Protein Tyrosine Phosphatases (PTPs) . Specifically, it inhibits SHP-1 (ΔSH2) and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound interacts with its targets by binding to the active sites of the PTPs, thereby inhibiting their activity . This inhibition results in an increase in phosphorylation levels of proteins, altering cellular signaling pathways .
Biochemical Pathways
The inhibition of PTPs affects various biochemical pathways. For instance, the inhibition of PTP1B can enhance insulin signaling, making this compound potentially useful in the treatment of type 2 diabetes . Similarly, the inhibition of SHP-1 can affect cell proliferation and apoptosis .
Pharmacokinetics
Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the altered phosphorylation state of proteins. This can lead to changes in cell signaling, gene expression, and cellular function . The specific effects can vary depending on the cell type and the specific PTPs that are inhibited .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .
Biochemical Analysis
Biochemical Properties
1-(2-Bromo-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). It interacts with enzymes such as SHP-1 and PTP1B, exhibiting inhibitory effects with Ki values of 43 μM and 42 μM, respectively . These interactions are crucial as they can modulate signaling pathways involved in various cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory action on protein tyrosine phosphatases can lead to alterations in phosphorylation states of key signaling molecules, thereby impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with protein tyrosine phosphatases. By inhibiting these enzymes, it prevents the dephosphorylation of tyrosine residues on target proteins, leading to sustained activation or inactivation of signaling pathways. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating signaling pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels within cells. The compound’s role as an inhibitor of protein tyrosine phosphatases suggests its involvement in pathways regulating cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects. The compound’s activity and function can be influenced by its precise localization within the cell .
Preparation Methods
1-(2-Bromo-4-hydroxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the bromination of 4-hydroxyacetophenone. The process typically involves dissolving 4-hydroxyacetophenone in chloroform and adding bromine in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. .
Scientific Research Applications
1-(2-Bromo-4-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-(2-Bromo-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone These compounds share similar structural features but differ in the position of the bromine and hydroxyl groups, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(2-bromo-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMXDQVZPWRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057573 | |
| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61791-99-9 | |
| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



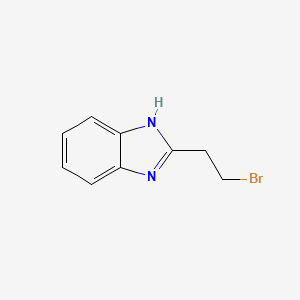


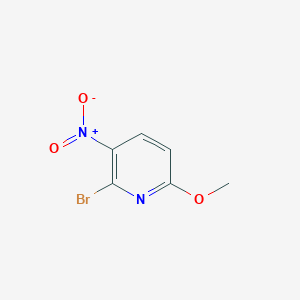


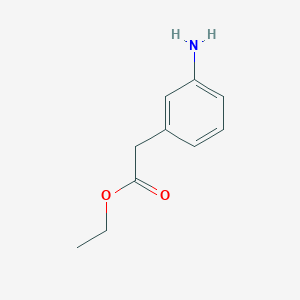

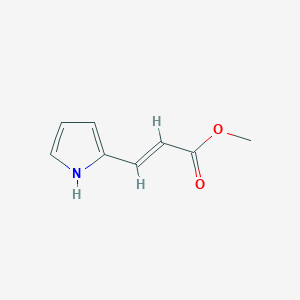
![2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene](/img/structure/B1338731.png)
